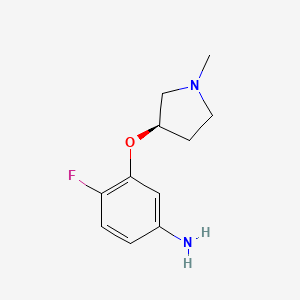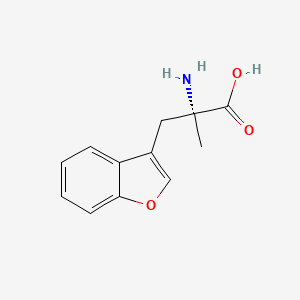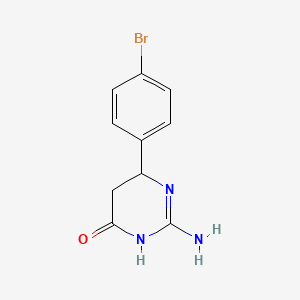![molecular formula C16H13BrO5Se B12859453 Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes. This compound is characterized by the presence of a selenophene ring fused to a chromene structure, with additional functional groups such as a bromine atom, a hydroxy group, and a carboxylate ester. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Selenophene Ring: The selenophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of selenium dioxide as a reagent.
Chromene Formation: The chromene structure is formed through cyclization reactions involving suitable starting materials, such as salicylaldehyde derivatives.
Esterification: The carboxylate ester group is introduced through esterification reactions using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, and other biomolecules.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response and apoptosis.
相似化合物的比较
Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate can be compared with other similar compounds, such as:
Selenopheno[3,2-h]chromenes: Compounds with similar core structures but different functional groups.
Bromo-substituted Chromenes: Compounds with bromine atoms at different positions.
Hydroxy-substituted Chromenes: Compounds with hydroxy groups at different positions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H13BrO5Se |
|---|---|
分子量 |
444.1 g/mol |
IUPAC 名称 |
methyl 7-bromo-8-(2-hydroxypropan-2-yl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5Se/c1-16(2,20)13-10(17)8-5-4-7-6-9(14(18)21-3)15(19)22-11(7)12(8)23-13/h4-6,20H,1-3H3 |
InChI 键 |
WNABGPUNXNDZCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C2=C([Se]1)C3=C(C=C2)C=C(C(=O)O3)C(=O)OC)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


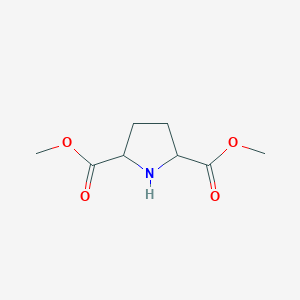
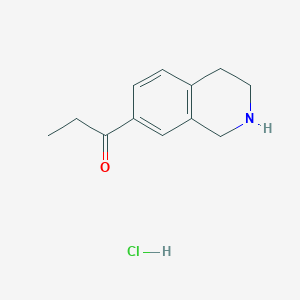
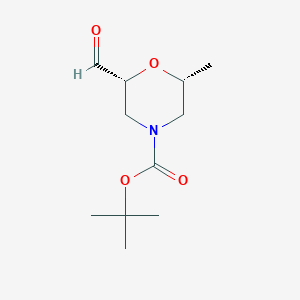
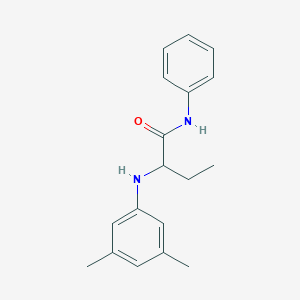
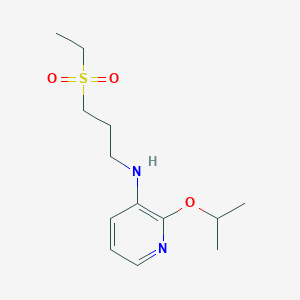
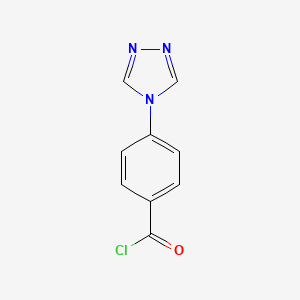
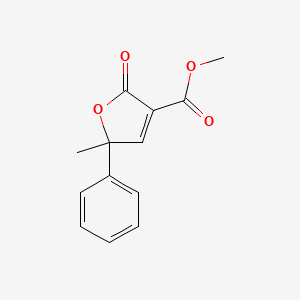

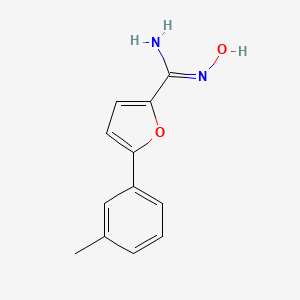
![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)

